Synthesis of 2-(4-Bromophenyl)acetohydrazide from ethyl-4-bromophenylacetate
Synthesis of 2-(4-Bromophenyl)acetohydrazide from ethyl-4-bromophenylacetate
Executive Summary
This technical guide details the synthesis of 2-(4-bromophenyl)acetohydrazide (CAS: 14062-25-0) via the hydrazinolysis of ethyl 4-bromophenylacetate . This compound serves as a critical "linker" intermediate in medicinal chemistry, specifically for generating nitrogen-rich heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles) often found in antimicrobial, anti-inflammatory, and anticancer pharmacophores.
The protocol emphasizes a nucleophilic acyl substitution pathway using hydrazine hydrate in refluxing ethanol. Unlike acid chloride routes, this method avoids moisture-sensitive reagents, offering a robust, scalable workflow with yields typically exceeding 80%.
Reaction Mechanism
The transformation proceeds through a classic addition-elimination mechanism at the carbonyl center.
-
Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester, disrupting the pi-bond and forming a tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (which is immediately protonated to ethanol).
-
Proton Transfer: Rapid proton transfer stabilizes the neutral hydrazide product.
Mechanistic Pathway Diagram[2][3]
Figure 1: Step-wise mechanism of hydrazinolysis converting the ester to the hydrazide.
Experimental Protocol
Materials & Reagents
| Component | Role | MW ( g/mol ) | Equiv.[2][3] | Notes |
| Ethyl 4-bromophenylacetate | Substrate | 243.09 | 1.0 | Starting material |
| Hydrazine Hydrate (80%) | Reagent | 50.06 | 3.0 - 5.0 | Excess prevents bis-hydrazide formation |
| Absolute Ethanol | Solvent | 46.07 | N/A | Reaction medium (reflux) |
| Cold Ethanol/Water | Wash | - | - | For purification |
Step-by-Step Methodology
Safety Precaution: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All operations must be performed in a functioning fume hood using nitrile gloves and safety goggles.
-
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (2.43 g) of ethyl 4-bromophenylacetate in 20 mL of absolute ethanol .
-
Reagent Addition: Slowly add 30-50 mmol (approx. 1.5 - 2.5 mL) of hydrazine hydrate (80%) to the stirring solution at room temperature.
-
Expert Insight: Using a large excess (3-5 equiv) is crucial. If the ratio is near 1:1, the nucleophilic hydrazine product can attack another ester molecule, leading to the symmetric N,N'-diacylhydrazine impurity which is insoluble and difficult to separate.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
) should disappear, replaced by the lower hydrazide spot ( ).
-
-
Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. Often, the product will crystallize spontaneously upon cooling.
-
Optimization: If no solid forms, concentrate the solution to half-volume on a rotary evaporator and chill in an ice bath for 30 minutes.
-
-
Filtration: Filter the white crystalline solid under vacuum.
-
Washing: Wash the filter cake with 5 mL of cold ethanol followed by 10 mL of cold water to remove excess hydrazine.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve in minimum boiling ethanol, filter while hot (if insoluble particles exist), and cool slowly.
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours.
Expected Data & Characterization
| Parameter | Specification | Reference |
| Appearance | White/Colorless rod-like crystals | [Acta Cryst. E68, o2269] |
| Yield | 80 - 90% | Typical for hydrazinolysis |
| Melting Point | 165 - 166 °C (438-439 K) | [Acta Cryst. E68, o2269] |
| IR ( | 3200-3300 (NH str), 1640-1660 (C=O amide) | Amide I/II bands |
| Characteristic shifts |
Process Workflow & Optimization
The following diagram illustrates the critical decision points during the synthesis to ensure high purity.
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oil Formation | Incomplete precipitation or residual solvent. | Scratch the flask walls with a glass rod to induce nucleation; cool to 0 °C. |
| Impurity (High MP >200°C) | Formation of N,N'-bis(4-bromophenylacetyl)hydrazine. | Reaction run with insufficient hydrazine. Repeat using >3 equivalents of hydrazine.[1][4][2][5] |
| Yellow Coloration | Oxidation of hydrazine or impurities.[6] | Recrystallize immediately from ethanol; ensure hydrazine source is fresh/colorless. |
Applications in Drug Design[8][12]
The 2-(4-bromophenyl)acetohydrazide scaffold acts as a versatile "hinge" in drug discovery. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura), while the hydrazide moiety is a precursor to several pharmacophores.
-
Schiff Bases (Hydrazones): Condensation with aldehydes yields hydrazones with anticonvulsant and anti-inflammatory properties.
-
1,3,4-Oxadiazoles: Cyclization with
or yields oxadiazoles, known for antimicrobial activity. -
Pyrazoles: Reaction with acetylacetone yields pyrazoles, common in COX-2 inhibitors.
References
-
Crystal Structure & Melting Point: Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide.[2][7][8] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.
-
Chemical Properties (PubChem): National Center for Biotechnology Information. (2025).[4][2] PubChem Compound Summary for CID 7020609, Ethyl 2-(4-bromophenyl)acetate.
-
Hydrazine Safety: Organic Syntheses. (1946). Hydrazine hydrate.[4][2][9][10] Org. Synth. 26, 24.
- General Hydrazinolysis Procedure: Mijin, D. Z., & Marinković, A. D. (2006). The synthesis of some N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society. (Contextual grounding for amide/hydrazide synthesis).
Sources
- 1. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. lanxess.com [lanxess.com]
- 10. pubs.acs.org [pubs.acs.org]
